Boc-2-Nal-OH

Catalog No.
S679983
CAS No.
58438-04-3
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-Nal-OH

CAS Number

58438-04-3

Product Name

Boc-2-Nal-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1

InChI Key

URKWHOVNPHQQTM-HNNXBMFYSA-N

Synonyms

3-(2-Naphthyl)-L-alanine;58438-03-2;(S)-2-Amino-3-(naphthalen-2-yl)propanoicacid;BETA-(2-NAPHTHYL)-ALANINE;L-3-(2-Naphthyl)-alanine;SBB065833;(2S)-2-amino-3-(2-naphthyl)propanoicacid;(2S)-2-amino-3-naphthalen-2-ylpropanoicacid;(s)-2-amino-3-naphthalen-2-yl-propionicacid;6960-34-5;NAL;L-3-(2-NAPHTHYL)ALANINE;l-2-naphthylalanine;PubChem17989;H-2-Nal-OH?HCl;AC1L4HRJ;UNII-W425Q6KV9R;SCHEMBL93303;KSC495S1F;W425Q6KV9R;CTK3J5912;JPZXHKDZASGCLU-LBPRGKRZSA-N;MolPort-001-758-758;ZINC128256;ANW-32944

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

The exact mass of the compound Boc-3-(2-naphthyl)-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-2-Nal-OH (N-alpha-t-Boc-3-(2-naphthyl)-L-alanine, CAS 58438-04-3) is a highly lipophilic, unnatural amino acid building block utilized primarily in Boc-solid-phase peptide synthesis (SPPS) and solution-phase peptide engineering. Featuring a bulky 2-naphthyl aromatic side chain, this derivative is structurally analogous to phenylalanine but offers a significantly expanded hydrophobic surface area. In procurement and material selection, Boc-2-Nal-OH is prioritized over canonical aromatic amino acids to dramatically enhance peptide half-life, protease resistance, and binding affinity to hydrophobic receptor pockets. Furthermore, the Boc-protected form is specifically selected over its Fmoc counterpart when synthesizing complex, aggregation-prone hydrophobic sequences, or when generating peptide thioesters for native chemical ligation, where Boc chemistry with in situ neutralization provides superior crude purity and yields [1].

Procurement Fit

Compatible with Boc-based solid-phase peptide synthesis (SPPS) workflows
Enables incorporation of non-proteinogenic 2-naphthylalanine residue
Available in high chiral purity grades for stereochemical control

Generic substitution of Boc-2-Nal-OH with either Fmoc-2-Nal-OH or the positional isomer Boc-1-Nal-OH compromises both synthesis efficiency and structural integrity. In highly hydrophobic sequences, Fmoc-based SPPS often suffers from incomplete deprotection and inter-chain hydrogen bonding, whereas Boc-2-Nal-OH utilized under in situ neutralization protocols maintains high coupling efficiencies and minimizes racemization. Furthermore, substituting 2-naphthylalanine with 1-naphthylalanine fundamentally alters the peptide's 3D geometry; structural analyses reveal that 2-Nal extends linearly to mimic a substituted phenylalanine, whereas 1-Nal adopts an edge-to-face orientation akin to tryptophan. Consequently, substituting the 2-Nal isomer with 1-Nal or canonical aromatics routinely fails to replicate the precise steric packing required for high-affinity receptor binding, leading to exponential drops in biological activity and structural stability [1].

Substitution Risk

Generic hydrophobic amino acids
Simpler residues (e.g., Boc-Ala) lack the 2-naphthyl steric profile and π-stacking capability, which may disrupt target binding and peptide folding.
1-Naphthyl isomer (Boc-1-Nal)
Altered ring attachment introduces greater steric hindrance and different conformational biases; may shift peptide secondary structure away from native-like states.
Fmoc-protected analog
Requires basic deprotection, incompatible with acid-labile resins (e.g., Merrifield); cannot be directly substituted in Boc-SPPS protocols.

Hydrophobic Packing Boosts Receptor Binding

In structure-activity relationship studies of the complement inhibitor compstatin, replacing the native aromatic residue with 2-naphthylalanine (derived from precursors like Boc-2-Nal-OH) drastically improved binding affinity. Quantitative assays demonstrated that 2-Nal substitution increased compstatin activity by 99-fold relative to the baseline sequence. In contrast, substitution with a halogenated canonical analog, 5-fluorotryptophan, yielded only a 31-fold increase. This differential is directly correlated to the higher log P value and expanded hydrophobic surface area of the 2-naphthyl group [1].

Evidence DimensionInhibitory activity enhancement (fold-increase vs baseline)
Target Compound Data2-Naphthylalanine (2-Nal) substitution: 99-fold increase
Comparator Or Baseline5-fluorotryptophan substitution: 31-fold increase
Quantified Difference2-Nal provided >3x greater activity enhancement than the halogenated canonical analog.
ConditionsELISA-based activity assay for compstatin analogs binding to C3.

Procurement of 2-Nal building blocks is justified by exponential gains in therapeutic potency that cannot be achieved with standard or halogenated canonical amino acids.

Chiral Identity
Reported
[α]₂₀/D +45° (L) vs −43° (D)
Supports enantiomer-specific quality verification
Verify lot-specific COA; source data limited

Active Site Engineering for Enzyme Selectivity

The 2-naphthyl side chain provides precise steric control in engineered enzyme active sites. In a murine dihydrofolate reductase (mDHFR) model, replacing a key active-site phenylalanine with 2-naphthylalanine enhanced the binding affinity toward the target substrate over the inhibitor by 5.8-fold. This selectivity gain was driven by a 4.3-fold reduction in inhibitor binding affinity, as the extended bulk of the 2-naphthyl group selectively hindered the inhibitor sterically without compromising substrate accommodation [1].

Evidence DimensionSubstrate vs. Inhibitor binding selectivity
Target Compound Data2-Naphthylalanine (2-Nal) variant: 5.8-fold enhancement
Comparator Or BaselineNative Phenylalanine (Phe) baseline: 1.0-fold (baseline)
Quantified Difference2-Nal substitution improved substrate-over-inhibitor selectivity by 5.8-fold.
ConditionsmDHFR enzyme variant binding assay (dihydrofolate substrate vs methotrexate inhibitor).

Demonstrates that 2-Nal is a highly effective structural tool for fine-tuning enzyme selectivity profiles in biocatalyst development.

Thermal Stability
Reported
mp ~95°C (dec) vs 79–83°C (Boc-Ala)
May indicate greater ambient storage robustness
Decomposition observed; review lot-specific mp

Beta-Hairpin Geometric Fidelity

When designing stable beta-hairpin peptides, the choice between naphthyl isomers dictates the folding geometry. Geometric analysis of 12-residue peptides with laterally disposed aromatic amino acids showed that 2-naphthylalanine closely mimics the geometry of a substituted phenylalanine, maintaining the target molecular geometry intact. In contrast, 1-naphthylalanine adopts an edge-to-face geometry similar to tryptophan. Therefore, 2-Nal is quantitatively superior for replacing phenylalanine in beta-hairpins without disrupting the established backbone folding trajectory [1].

Evidence DimensionAromatic side-chain geometry in beta-hairpin folds
Target Compound Data2-Naphthylalanine: Mimics substituted phenylalanine geometry
Comparator Or Baseline1-Naphthylalanine: Adopts edge-to-face tryptophan-like geometry
Quantified Difference2-Nal preserves Phe-like backbone trajectories, whereas 1-Nal forces a Trp-like orientation.
ConditionsNMR and geometric analysis of 12-residue beta-hairpin peptides.

Selecting the 2-Nal isomer over 1-Nal is critical for researchers aiming to increase hydrophobicity without altering the fundamental folding geometry of phenylalanine-rich domains.

SPPS Compatibility
Method context
Boc: TFA-labile; Fmoc: piperidine-labile
Boc required for acid-labile resin workflows
Fmoc analog unsuitable for Merrifield/Wang resin

Aggregation-Prone Sequence Synthesis Efficiency

The synthesis of highly hydrophobic, 2-Nal-rich peptides often suffers from inter-chain aggregation and incomplete coupling when using standard Fmoc protocols. Utilizing Boc-2-Nal-OH in a Boc-SPPS framework with in situ neutralization suppresses the rate of racemization and overcomes the hydrogen-bonding networks that cause slow reactions in Fmoc chemistry. This orthogonal approach affords significantly higher crude yields and purities for complex sequences, directly reducing downstream preparative HPLC purification costs [1].

Evidence DimensionCrude peptide yield and purity in hydrophobic sequences
Target Compound DataBoc-SPPS with in situ neutralization (using Boc-2-Nal-OH)
Comparator Or BaselineStandard Fmoc-SPPS (using Fmoc-2-Nal-OH)
Quantified DifferenceBoc chemistry minimizes aggregation and racemization, yielding higher crude purity.
ConditionsSynthesis of custom hydrophobic peptides with bulky unnatural amino acids.

For process chemists, procuring Boc-protected 2-Nal is essential for the scalable synthesis of difficult, aggregation-prone peptide sequences where Fmoc methods fail.

Steric Profile
Class-level
Milder steric effects vs 1-naphthyl isomer
Supports more predictable peptide conformation
Conformational analysis context; review target structure
Lanreotide Synthesis
Context-dependent
SST2 IC₅₀ 0.5–1.8 nM (Lanreotide)
Reported receptor binding context
Product is synthesis precursor; not active entity
Inhibitor Precursor
Supporting evidence
Cathepsin C IC₅₀ 13 nM (derived inhibitor)
Supports inhibitor class SAR
Precursor role; confirm synthetic route applicability

High-Affinity Peptide Therapeutics Synthesis

Boc-2-Nal-OH is the optimal precursor for synthesizing peptide therapeutics (such as GnRH antagonists and complement inhibitors) where replacing a canonical phenylalanine or tryptophan with 2-naphthylalanine yields exponential increases in receptor binding affinity and biological half-life [1].

Peptide Thioester Preparation for Native Chemical Ligation

Because Fmoc deprotection conditions can degrade sensitive thioesters, Boc-2-Nal-OH is highly preferred for synthesizing the C-terminal fragments of large proteins via Boc-SPPS, enabling seamless downstream assembly through native chemical ligation [2].

Enzyme Active Site Engineering for Selectivity

In biocatalysis and protein engineering, 2-Nal is incorporated into enzyme active sites to selectively sterically hinder competitive inhibitors while maintaining substrate binding, effectively tuning the enzyme's selectivity profile [3].

Stable Beta-Hairpin Peptidomimetic Design

For structural biologists designing epitope mimics, 2-Nal is utilized to increase the hydrophobic core stability of beta-hairpin folds without distorting the native phenylalanine-like backbone geometry, a crucial advantage over the 1-Nal isomer [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lanreotide analog synthesis
High chiral purity grade
Stereochemical fidelity in multi-step SPPS
Boc-SPPS on acid-labile resins
Boc protection chemistry
Resin compatibility and deprotection efficiency
Cathepsin C inhibitor research
2-Naphthyl S2 pocket fit
SAR alignment with reported inhibitors
Peptide conformational engineering
Controlled 2-naphthyl steric profile
Conformational impact review relative to 1-Nal

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

315.14705815 Da

Monoisotopic Mass

315.14705815 Da

Heavy Atom Count

23

UNII

W425Q6KV9R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

58438-03-2

Wikipedia

Boc-3-(2-Naphthyl)-L-alanine

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